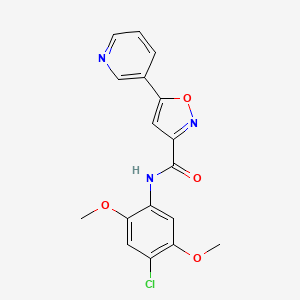

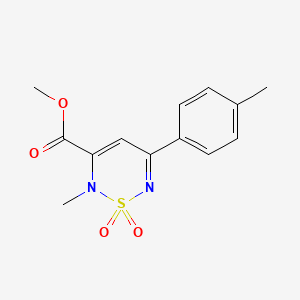

![molecular formula C15H13ClN2O2S B4619323 1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)

1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide

Descripción general

Descripción

Sulfonamide derivatives, including methanesulfonamides with various substitutions, have been widely studied for their diverse chemical properties and potential applications in organic synthesis and material science. The structural modifications on the phenyl ring or the inclusion of different functional groups significantly influence the chemical and physical properties of these compounds.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve palladium-catalyzed reactions, Friedel–Crafts-type alkylations, or Sonogashira cross-coupling reactions, among other methods. For instance, Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using terminal acetylenes in the presence of palladium catalysts (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been explored through spectroscopic methods and X-ray crystallography, revealing diverse conformations and bonding patterns. Studies like those by Gowda et al. (2007) on different dichlorophenylmethanesulfonamides provide insights into the conformation of N—H bonds and the packing of molecules through hydrogen bonding (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can be influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups. Reactions include alkylation, acylation, and the formation of complexes with various bases, indicating the versatility of these compounds in chemical synthesis.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of sulfonyl groups and other substituents affects these properties significantly, as observed in compounds studied by Binkowska et al. (2001) and others (Binkowska et al., 2001).

Aplicaciones Científicas De Investigación

Chiral Intermediates and Catalysis

- The stereoselective microbial reduction of a related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, was explored for its potential as a chiral intermediate in the synthesis of beta-receptor antagonists like d-sotalol. This research highlights the utility of microbial cultures, particularly strains from the genera Rhodococcus, Nocardia, and Hansenula, in achieving high optical purities and yields for such reductions (Patel et al., 1993).

Organic Synthesis and Derivatives

- A new synthetic approach was investigated for phenylmethanesulfonamide derivatives, utilizing the high electrophilic reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This approach demonstrated the compound's potential in alkylation reactions with various aromatic and heteroaromatic compounds (Aizina et al., 2012).

Analytical Chemistry Applications

- The reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, utilizing methanesulfonic acid, led to the development of a colorimetric assay for lipid peroxidation. This assay allows for the specific measurement of malondialdehyde and 4-hydroxyalkenals, important markers in oxidative stress studies (Gerard-Monnier et al., 1998).

Environmental and Green Chemistry

- Methanesulfonic acid was explored as a catalyst for the production of linear alkylbenzenes, an environmentally friendly alkylation route. This study highlights the potential of methanesulfonic acid in industrial applications for its efficiency and biodegradability (Luong et al., 2004).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c16-15-4-2-1-3-13(15)11-21(19,20)18-14-7-5-12(6-8-14)9-10-17/h1-8,18H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZRNUGNZXZXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

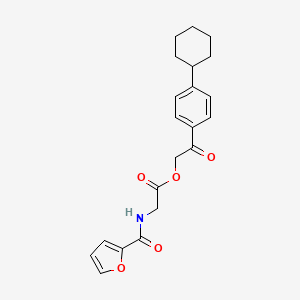

![methyl 3-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4619264.png)

![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)

![N-methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-pyridinylmethyl)methanamine](/img/structure/B4619291.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)

![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)

![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)